molecular formula C12H20O6 B12388794 (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol

(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol

Cat. No.: B12388794
M. Wt: 266.24 g/mol
InChI Key: KEJGAYKWRDILTF-JLJDSHMISA-N
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Description

The compound (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano2,3-d[1,3]dioxol-6-ol is a complex organic molecule. It features multiple stereocenters and isotopic labels, making it a valuable compound for various scientific studies, particularly in the fields of organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the dioxolane and furan rings, as well as the introduction of isotopic labels. The reaction conditions typically involve the use of protecting groups, selective deprotection, and stereoselective reactions to ensure the correct configuration of the stereocenters.

Industrial Production Methods

Industrial production of such a complex molecule is challenging and often requires specialized equipment and techniques. The process may involve the use of automated synthesizers and high-throughput screening to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The dioxolane and furan rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study stereoselective reactions and isotopic labeling. It helps researchers understand the mechanisms of complex organic reactions.

Biology

In biological studies, the isotopic labels in the compound can be used to trace metabolic pathways and study enzyme mechanisms. This is particularly useful in understanding how organisms process different molecules.

Medicine

In medicine, the compound can be used in drug development and testing. Its complex structure and isotopic labels make it a valuable tool for studying drug metabolism and pharmacokinetics.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique structure allows for the exploration of novel catalytic reactions and material properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes and other proteins, altering their activity and function. The isotopic labels can provide detailed information about the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuran
  • (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d][1,3]dioxol-6-ol

Uniqueness

The uniqueness of (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano2,3-d[1,3]dioxol-6-ol lies in its isotopic labels and stereochemistry. These features make it particularly valuable for detailed mechanistic studies and tracing experiments in various scientific fields.

Biological Activity

The compound (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano2,3-d[1,3]dioxol-6-ol , with the CAS number 582-52-5 , is a complex organic molecule notable for its potential biological activities. This article reviews its synthesis and biological properties based on diverse scholarly sources.

Molecular Formula : C12H20O6
Molecular Weight : 260.29 g/mol
Density : Approximately 1.1432 g/cm³
Melting Point : 110-111°C
Boiling Point : Estimated at 323.54°C

The compound features multiple functional groups including dioxolane rings and tetrahydrofuran structures which are critical for its biological interactions.

Antibacterial and Antifungal Properties

A study focused on a series of 1,3-dioxolanes found that compounds similar to the one exhibited significant antibacterial and antifungal activities. The synthesized derivatives were tested against various bacterial strains including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa, as well as the yeast Candida albicans.

Compound Bacterial Strain MIC (µg/mL)
Compound 1S. aureus625–1250
Compound 7S. epidermidis500
Compound 4E. faecalis625
Compound 8P. aeruginosa250
Compound 1C. albicansNot effective

The results indicated that most tested compounds showed excellent antifungal activity against C. albicans, while some demonstrated significant antibacterial properties against Gram-positive bacteria but limited efficacy against Gram-negative strains .

The biological activity of these compounds is believed to stem from their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth. The presence of dioxolane structures may enhance lipophilicity and facilitate membrane penetration .

Case Studies

  • Study on Antifungal Activity
    • Researchers synthesized a series of dioxolane derivatives and evaluated their antifungal properties against C. albicans. The results showed that all but one compound exhibited significant antifungal activity.
  • Antibacterial Screening
    • A comparative study highlighted the differences in activity between enantiomeric forms of similar dioxolanes. This research pointed out that certain configurations significantly enhanced antibacterial efficacy against resistant strains of bacteria .

Properties

Molecular Formula

C12H20O6

Molecular Weight

266.24 g/mol

IUPAC Name

(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1/i5+1,6+1,7+1,8+1,9+1,10+1

InChI Key

KEJGAYKWRDILTF-JLJDSHMISA-N

Isomeric SMILES

CC1(O[13CH2][13C@@H](O1)[13C@@H]2[13C@@H]([13C@@H]3[13C@H](O2)OC(O3)(C)C)O)C

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C

Origin of Product

United States

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